methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate
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Overview
Description
Methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate is a complex organic compound with a unique structure It is characterized by multiple chiral centers and a combination of acetylated hydroxyl groups and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate involves multiple steps. The process typically starts with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the phenylmethoxy group and the acetylation of hydroxyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain groups with others, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of modified structures with different functional groups.
Scientific Research Applications
Methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Stigmast-5-ene, 3-methoxy-: A structurally related compound with a similar cyclopenta[a]phenanthrene core.
Ergost-5-ene, 3-methoxy-: Another related compound with a similar core structure but different functional groups.
Uniqueness
Methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C38H46O11 |
---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C38H46O11/c1-21(39)45-32-33(46-22(2)40)35(47-23(3)41)37(49-34(32)36(42)43-5)48-31-16-15-30-29-13-11-25-19-26(44-20-24-9-7-6-8-10-24)12-14-27(25)28(29)17-18-38(30,31)4/h6-10,12,14,19,28-35,37H,11,13,15-18,20H2,1-5H3/t28-,29+,30+,31-,32+,33?,34?,35?,37+,38-/m0/s1 |
InChI Key |
FNEMHHUYYPYPOD-WGXRQOGHSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)O[C@H]2CC[C@H]3[C@@]2(CC[C@@H]4[C@H]3CCC5=C4C=CC(=C5)OCC6=CC=CC=C6)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)OCC6=CC=CC=C6)C)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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